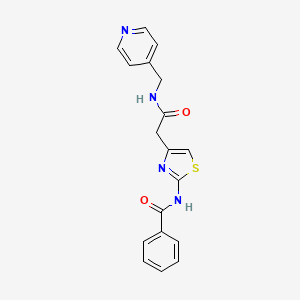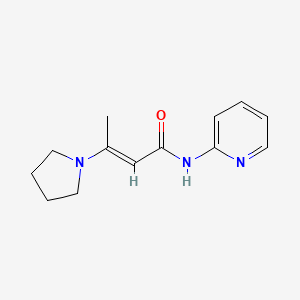
(E)-N-(2-pyridinyl)-3-(1-pyrrolidinyl)-2-butenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridines are a class of organic compounds with a six-membered heterocyclic ring structure. They are important structural motifs found in numerous bioactive molecules . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .
Synthesis Analysis
Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of pyridines is a six-membered heterocyclic ring, which is found in various natural products, drug molecules, vitamins, and materials .
Chemical Reactions Analysis
Pyridines can undergo various chemical reactions, including the introduction of various functional groups into the pyridine scaffold . For example, pyridyl sulfones and pyridyl phosphonates are valuable in the field of medicinal chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyridines can be influenced by the introduction of various functional groups into the pyridine scaffold . For example, the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Scientific Research Applications
Microwave Synthesis and Antiproliferative Applications
Microwave irradiation has been utilized in the synthesis of butenamides and pyrrolidine-2,5-diones, including derivatives similar to "(E)-N-(2-pyridinyl)-3-(1-pyrrolidinyl)-2-butenamide". These compounds are noted for their antimicrobial and antiproliferative (cytotoxic) activities, indicating their potential in medical and industrial applications (Abdallah & Hefny, 2011).
Prodrug Development for Anti-inflammatory Agents
A study highlighted the synthesis of a prodrug aimed at releasing an anti-inflammatory agent similar in structure to "(E)-N-(2-pyridinyl)-3-(1-pyrrolidinyl)-2-butenamide". This compound demonstrated effective absorption and metabolism in rats to yield an anti-inflammatory agent, showcasing a novel approach to drug delivery systems (Patterson, Cheung, & Ernest, 1992).
Reaction Mechanisms and Chemical Synthesis
Research on olefins and α-cyanoacetamide reactions in the presence of manganese(III) acetate has produced 2-butenamides and related compounds. These studies provide insights into the mechanisms of formation and potential applications of such compounds in synthetic organic chemistry (Sato, Nishino, & Kurosawa, 1987).
Heterocyclic Compounds Synthesis
The synthesis and analytical characterization of new nitrogen heterocycles, including an N-pyrrolidinyl-substituted amphetamine derivative, have been explored. This research contributes to the development of novel compounds with potential application in various scientific domains, highlighting the versatility of pyrrolidinyl and butenamide frameworks (Liu, Hua, Song, & Jia, 2022).
Advanced Materials and Solar Cells
In a distinct application, pyridinyl-functionalized ionic liquids, related to the structural framework of "(E)-N-(2-pyridinyl)-3-(1-pyrrolidinyl)-2-butenamide", have been utilized as additives in dye-sensitized solar cells (DSSCs). These compounds have shown to enhance the performance and stability of DSSCs, presenting a promising approach for improving renewable energy technologies (Xu, Chen, Wang, Qiu, Zhang, & Yan, 2013).
Future Directions
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . It’s expected that many novel applications of pyridines and their derivatives will be discovered in the future .
properties
IUPAC Name |
(E)-N-pyridin-2-yl-3-pyrrolidin-1-ylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-11(16-8-4-5-9-16)10-13(17)15-12-6-2-3-7-14-12/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,14,15,17)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQSDKFTCXJQNP-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=CC=N1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NC1=CC=CC=N1)/N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-pyridinyl)-3-(1-pyrrolidinyl)-2-butenamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

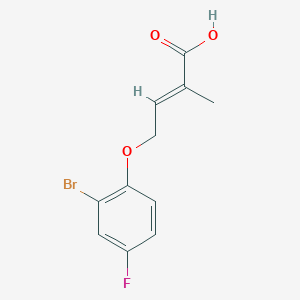
![[2-oxo-2-(2,3,4-trifluoroanilino)ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2640160.png)
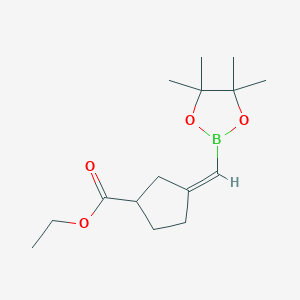
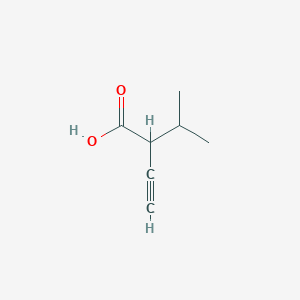

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(3,4-dichlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2640167.png)


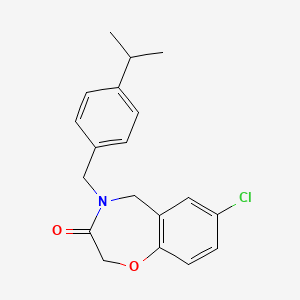
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2640175.png)
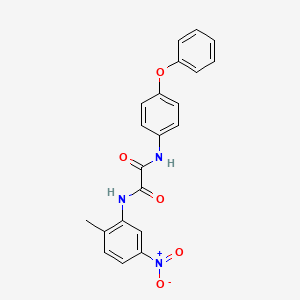
![Ethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2640177.png)
![3-(4-Chlorophenyl)-5-[(dimethylamino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2640180.png)
